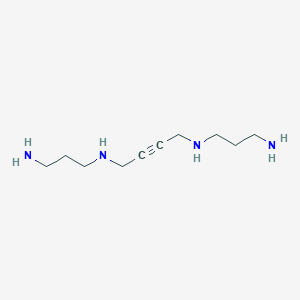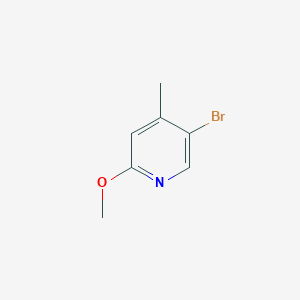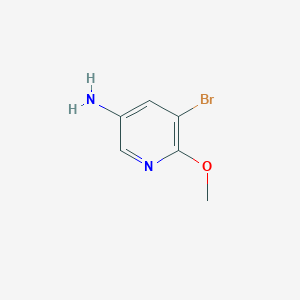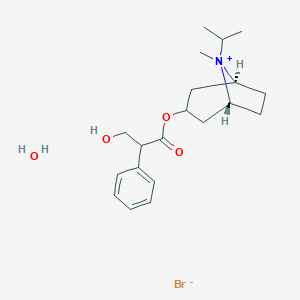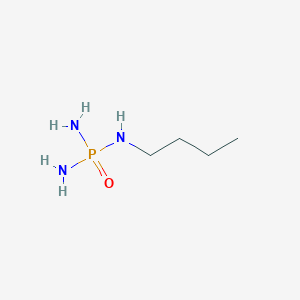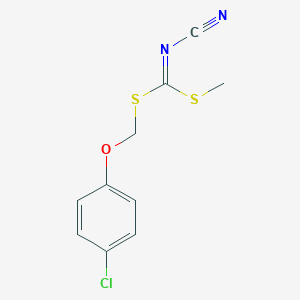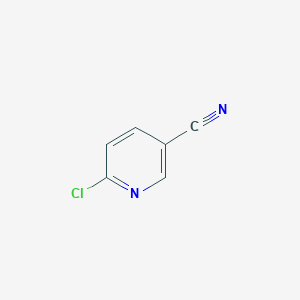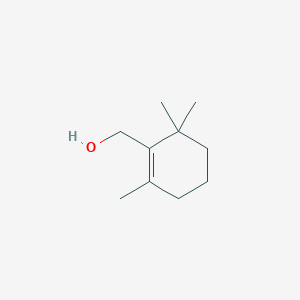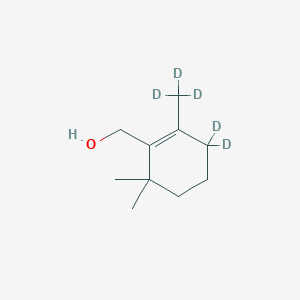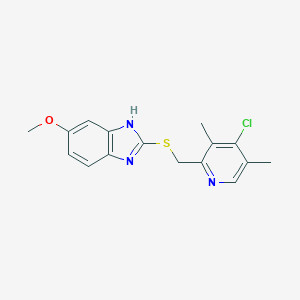
4-Desmethoxy-4-chloro Omeprazole Sulfide
概要
説明
PF 4800567 塩酸塩は、ファイザー社によって開発された化合物です。カゼインキナーゼ1εの選択的阻害剤として作用します。 この化合物は、概日リズムの調節におけるカゼインキナーゼ1酵素の研究に主に使用されており、神経保護効果の可能性が示されています .
科学的研究の応用
PF 4800567 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the role of casein kinase 1 enzymes in various signaling pathways.
Biology: Investigated for its role in regulating circadian rhythm and potential neuroprotective effects.
Medicine: Explored for its potential in treating neurodegenerative diseases.
Industry: Utilized in the development of new therapeutic agents targeting casein kinase 1 enzymes.
Safety and Hazards
When handling “4-Desmethoxy-4-chloro Omeprazole Sulfide”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed .
作用機序
PF 4800567 塩酸塩は、カゼインキナーゼ1εを特異的に阻害することにより、その効果を発揮します。この阻害は、酵素の活性を阻害し、さまざまなシグナル伝達経路の変化につながります。 この化合物は、概日リズムの調節に役割を果たすタンパク質PER3の、カゼインキナーゼ1ε媒介による核移行を阻害することが示されています .
生化学分析
Biochemical Properties
4-Desmethoxy-4-chloro Omeprazole Sulfide plays a significant role in biochemical reactions, particularly in the context of its parent compound, Omeprazole. It interacts with various enzymes, proteins, and biomolecules. One of the primary interactions is with the enzyme hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), which is crucial for gastric acid secretion. By binding to this enzyme, this compound inhibits its activity, thereby reducing acid secretion in the stomach . Additionally, it may interact with cytochrome P450 enzymes, such as CYP2C19 and CYP3A4, which are involved in its metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting H+/K+ ATPase, it affects the signaling pathways related to acid secretion in gastric parietal cells . This inhibition can lead to changes in gene expression related to acid production and secretion. Furthermore, the compound’s interaction with cytochrome P450 enzymes can alter cellular metabolism, impacting the detoxification processes and metabolic flux within the cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism involves the inhibition of the H+/K+ ATPase enzyme by forming a covalent bond with the enzyme’s cysteine residues . This covalent binding leads to irreversible inhibition of the enzyme, thereby preventing the secretion of hydrogen ions into the gastric lumen. Additionally, the compound’s interaction with cytochrome P450 enzymes results in its metabolism and subsequent activation or deactivation of various metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C . Its degradation products may have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of gastric acid secretion and potential alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits gastric acid secretion without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes extensive metabolism by CYP2C19 and CYP3A4, leading to the formation of various metabolites . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Additionally, the interaction with these enzymes can alter the levels of other metabolites and impact metabolic flux within the cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is transported across cell membranes by organic anion transporters and multidrug resistance proteins . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the endoplasmic reticulum and the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, may direct the compound to specific cellular compartments, influencing its activity and stability. Understanding these localization mechanisms is crucial for optimizing the compound’s therapeutic potential.
準備方法
合成経路と反応条件
PF 4800567 塩酸塩は、複数段階のプロセスによって合成されます。合成には、3-クロロフェノールとホルムアルデヒドの反応による3-クロロフェノキシメチルクロリドの生成が含まれます。 この中間体は、次に1-(テトラヒドロ-2H-ピラン-4-イル)-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンと反応して、最終生成物であるPF 4800567 塩酸塩を形成します .
工業生産方法
PF 4800567 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件の最適化が含まれます。 最終生成物は、通常、白色からベージュの粉末として、純度≥98%で得られます .
化学反応の分析
反応の種類
PF 4800567 塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。
還元: この反応は、水素の付加または酸素の除去を伴います。
置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループに置き換えることを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、水酸化ナトリウムなどの置換試薬などがあります。 反応は、通常、目的の生成物を得るために、制御された条件下で行われます .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、PF 4800567 塩酸塩の酸化は、ヒドロキシル化誘導体を生成する可能性がありますが、還元は脱塩素化生成物を生成する可能性があります .
科学研究への応用
PF 4800567 塩酸塩は、次のような幅広い科学研究への応用があります。
類似化合物との比較
PF 4800567 塩酸塩は、カゼインキナーゼ1δなどの他のアイソフォームよりも、カゼインキナーゼ1εに対して高い選択性を示す点がユニークです。類似の化合物には次のようなものがあります。
PF 670462: カゼインキナーゼ1δとεの非選択的阻害剤.
PF 04455242 塩酸塩: カゼインキナーゼ1εの別の選択的阻害剤.
PF 543 塩酸塩: カゼインキナーゼ1δの選択的阻害剤.
これらの化合物は、カゼインキナーゼ1の異なるアイソフォームに対する選択性と効力が異なり、カゼインキナーゼ1εを選択的に標的とするPF 4800567 塩酸塩の独自性を浮き彫りにしています .
特性
IUPAC Name |
2-[(4-chloro-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c1-9-7-18-14(10(2)15(9)17)8-22-16-19-12-5-4-11(21-3)6-13(12)20-16/h4-7H,8H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVARCHBWKDWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430895 | |
| Record name | 2-{[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220757-74-4 | |
| Record name | 2-{[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


